2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid
Overview
Description
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cations such as h+, zn2+, cd2+, hg2+ etc
Mode of Action
It is known that similar compounds operate through the pet (photoinduced electron transfer) effect .
Biochemical Pathways
Similar compounds have been shown to affect the fluorescence and colorimetric properties of certain systems
Pharmacokinetics
Similar compounds have been synthesized to increase solubility and crystallinity . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .
Action Environment
Similar compounds have been shown to have strong π–π stacking with distances of 331–341 Å and different stacking arrangements . These properties can be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction pathways as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and bromine sites.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, and various aromatic aldehydes . Reaction conditions often involve the use of solvents like benzene and petroleum ether, with reactions typically carried out under reflux conditions .
Major Products
Major products formed from these reactions include imines, amines, thioureas, and hydrazones .
Scientific Research Applications
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds share a similar core structure but differ in their functional groups.
Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes: These compounds have different end groups and are used in similar applications.
Uniqueness
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid is unique due to its specific functional groups and high electron affinity, which make it particularly useful in electronic and sensing applications .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-9(2)14(17(21)22)18-15(19)11-7-3-5-10-6-4-8-12(13(10)11)16(18)20/h3-9,14H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYHWBDLQWVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157674 | |
Record name | α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86703-97-1 | |
Record name | α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86703-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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